3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid
Overview
Description
3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a trifluoromethoxy group attached to a benzyl thioether, which is further connected to a propanoic acid moiety. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a valuable subject for various studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid typically involves the following steps:
Formation of 4-(Trifluoromethoxy)benzyl bromide: This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzyl alcohol with hydrobromic acid in the presence of a catalyst.
Thioether Formation: The 4-(trifluoromethoxy)benzyl bromide is then reacted with thiopropanoic acid under basic conditions to form the thioether linkage.
Final Acidification: The resulting product is acidified to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Trifluoromethyl Derivatives: From reduction reactions.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Industry: It finds applications in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethoxy)benzyl bromide
Comparison:
- Unique Properties: The presence of both the trifluoromethoxy group and the thioether linkage in 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid distinguishes it from similar compounds. This unique combination imparts distinct chemical reactivity and biological activity.
- Chemical Reactivity: Compared to 4-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzoic acid, the thioether linkage in this compound provides additional sites for chemical modification and functionalization .
Properties
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-8(2-4-9)7-18-6-5-10(15)16/h1-4H,5-7H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXIZWTJNBYKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCCC(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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